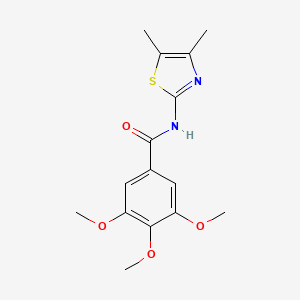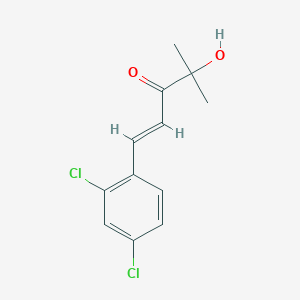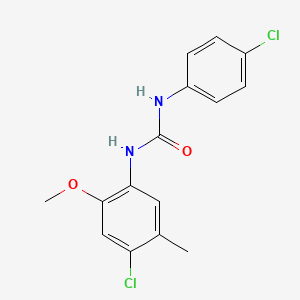![molecular formula C22H30N2O3 B5623541 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)
1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally complex piperidines often involves multi-step reactions, including cyclization, substitution, and functional group transformations. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine through a sequence that includes cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol. This methodology illustrates the type of synthetic strategies that might be applied to the synthesis of 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine, focusing on building complex structures from simpler precursors while maintaining strict control over stereochemistry and functional group placement (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including this compound, is crucial for their chemical reactivity and potential biological activity. X-ray diffraction studies, as mentioned by Feskov et al. (2019), provide insights into the three-dimensional arrangement of atoms within these molecules, revealing their conformational flexibility and spatial orientation, which are essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including substitutions, additions, and cyclizations. The presence of multiple functional groups in this compound makes it a versatile molecule for further chemical transformations. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine and piperidine rings offer sites for ring-opening reactions and further functionalization.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The intricate arrangement of its cyclic components and functional groups affects its phase behavior, solubility in various solvents, and crystalline form, which are important for its handling and application in synthesis.
Chemical Properties Analysis
The chemical properties of this molecule are defined by its functional groups and structural framework. The ether linkage, carbonyl groups, and nitrogen-containing rings contribute to its reactivity patterns, including its acidity or basicity, nucleophilic and electrophilic sites, and susceptibility to oxidation and reduction reactions. Understanding these properties is crucial for the development of synthetic methodologies and the application of this molecule in complex chemical syntheses.
- (Feskov et al., 2019): Detailed synthesis and molecular structure analysis of piperidine analogues.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
cyclopentyl-[4-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-5-4-8-19(13-16)27-20-14-24(15-20)22(26)18-9-11-23(12-10-18)21(25)17-6-2-3-7-17/h4-5,8,13,17-18,20H,2-3,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFZOBOZYCJYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)

![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)
![2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5623489.png)
![N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)

![N-[4-(acetylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5623502.png)
![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

![3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5623522.png)


![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)
![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)